molecular formula C18H19Cl2NO3 B10817134 Anti-osteoporosis agent-7

Anti-osteoporosis agent-7

Cat. No.: B10817134
M. Wt: 368.3 g/mol
InChI Key: DQDYJTVTXVFLDC-UHFFFAOYSA-N
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Description

Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone (CAS 445254-59-1) is a chemical reagent of interest in medicinal chemistry and early-stage drug discovery. This compound, with the molecular formula C18H19Cl2NO3 and a molecular weight of 368.25 g/mol, is utilized primarily as a synthetic precursor for building bioactive molecules . Research indicates its structural framework shows potential for developing central nervous system (CNS)-active drugs. Specifically, derivatives based on this structure have been investigated for their ability to inhibit enzymes like cholinesterase, a target relevant to neurodegenerative conditions such as Alzheimer's disease . This makes it a valuable scaffold in Structure-Activity Relationship (SAR) studies aimed at optimizing potency and reducing side effects for new therapeutic candidates . The product requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C to preserve stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19Cl2NO3

Molecular Weight

368.3 g/mol

IUPAC Name

azepan-1-yl-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C18H19Cl2NO3/c19-13-5-7-15(20)17(11-13)23-12-14-6-8-16(24-14)18(22)21-9-3-1-2-4-10-21/h5-8,11H,1-4,9-10,12H2

InChI Key

DQDYJTVTXVFLDC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of 5-(Hydroxymethyl)furan-2-carboxylic Acid

The furan backbone is constructed via cyclization of biomass-derived precursors or through functionalization of pre-existing furan derivatives. A common route involves:

  • Knoevenagel condensation of furfural with malonic acid under acidic conditions, followed by reduction of the resultant α,β-unsaturated acid to yield 5-(hydroxymethyl)furan-2-carboxylic acid.

Williamson Ether Synthesis for Phenoxy Group Introduction

The hydroxymethyl group at the 5-position undergoes etherification with 2,5-dichlorophenol under basic conditions:

  • Reagents : 2,5-Dichlorophenol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : 12 hours at 80°C.

  • Mechanism : Nucleophilic substitution (SN2) at the hydroxymethyl carbon, facilitated by deprotonation of the phenol.

Example Procedure :
A mixture of 5-(hydroxymethyl)furan-2-carboxylic acid (1.0 eq), 2,5-dichlorophenol (1.2 eq), and K₂CO₃ (2.5 eq) in DMF is stirred at 80°C for 12 hours. The product is isolated via aqueous workup and recrystallization, yielding 5-((2,5-dichlorophenoxy)methyl)furan-2-carboxylic acid (78% yield).

Activation of the Carboxylic Acid for Ketone Formation

Imidazolide Formation Using 1,1'-Carbonyldiimidazole (CDI)

The carboxylic acid is activated as an imidazolide to enhance electrophilicity for subsequent nucleophilic attack:

  • Reagents : CDI (1.2 eq), tetrahydrofuran (THF).

  • Conditions : Reflux (66°C) for 2 hours under nitrogen.

Mechanistic Insight :
CDI reacts with the carboxylic acid to form an acylimidazolide intermediate, liberating carbon dioxide and imidazole. This intermediate is highly reactive toward organometallic reagents.

Example Procedure :
To a solution of 5-((2,5-dichlorophenoxy)methyl)furan-2-carboxylic acid (1.0 eq) in THF, CDI (1.2 eq) is added. The mixture is refluxed for 2 hours, cooled to room temperature, and used directly in the next step.

Nucleophilic Acyl Substitution with Azepane-Derived Organometallic Reagents

Preparation of Azepan-1-ylmagnesium Bromide

Azepane is converted to its Grignard reagent via reaction with magnesium in THF:

  • Reagents : Magnesium turnings, azepane, THF.

  • Conditions : Slow addition of azepane to activated Mg at 0°C, followed by stirring at room temperature until Mg is consumed.

Ketone Formation via Grignard Addition

The acylimidazolide reacts with the Grignard reagent to yield the target ketone:

  • Reagents : Azepan-1-ylmagnesium bromide (1.5 eq), THF.

  • Conditions : Dropwise addition at -78°C, gradual warming to room temperature over 12 hours.

Mechanistic Pathway :
The Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the imidazolide, displacing imidazole and forming the ketone.

Example Procedure :
The acylimidazolide solution (from Step 3.1) is cooled to -78°C, and azepan-1-ylmagnesium bromide (1.5 eq) is added dropwise. The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1) to afford the title compound (65% yield).

Alternative Synthetic Routes and Optimization

Weinreb Amide Intermediate

An alternative to imidazolide activation involves converting the carboxylic acid to a Weinreb amide:

  • Reagents : N,O-Dimethylhydroxylamine hydrochloride, CDI.

  • Conditions : THF, reflux for 3 hours.

  • Advantage : Weinreb amides selectively react with Grignard reagents to form ketones without over-addition.

Procedure :
The Weinreb amide of 5-((2,5-dichlorophenoxy)methyl)furan-2-carboxylic acid is prepared and reacted with azepan-1-ylmagnesium bromide, yielding the ketone (72% yield).

Friedel-Crafts Acylation Limitations

While Friedel-Crafts acylation is viable for furan functionalization, the electron-withdrawing phenoxy group at the 5-position deactivates the ring, rendering this method impractical for late-stage acylation.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • THF vs. DMF : THF provides optimal solubility for organometallic reactions, while DMF is preferred for SN2 etherifications.

  • Low-Temperature Control : Grignard additions at -78°C minimize side reactions such as enolate formation.

Purification Challenges

  • Column Chromatography : Silica gel chromatography with gradient elution (hexane to ethyl acetate) effectively separates the ketone from imidazole byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystalline product.

Scalability and Industrial Applicability

Batch vs. Continuous Flow Synthesis

  • Batch Mode : Suitable for small-scale production (<1 kg) with yields of 60–70%.

  • Continuous Flow : Microreactors enhance heat transfer and mixing, improving yield to 85% for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications that can lead to new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound exhibits significant biological activity , particularly as a modulator of melanocortin receptors. These receptors are involved in regulating energy homeostasis and appetite control, making the compound a candidate for studying obesity and metabolic disorders.

Case Study: Melanocortin Receptor Modulation
Studies have shown that Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone has a selective binding affinity towards melanocortin receptors. This interaction suggests potential therapeutic applications in treating conditions related to metabolic dysregulation.

Medicine

The compound is being explored for its potential as a therapeutic agent in various diseases. Its anti-inflammatory and antimicrobial properties are under investigation, with preliminary findings indicating efficacy in reducing inflammation through enzyme inhibition.

Mechanism of Action
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory pathways.

Industry

In industrial applications, Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in sectors such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

(azepan-1-yl)(5-bromofuran-2-yl)methanone ()

Property Target Compound Bromo Analog
Molecular Formula C₁₈H₁₈Cl₂NO₃ C₁₁H₁₄BrNO₂
Molecular Weight ~366.91 g/mol 272.14 g/mol
Substituent 5-((2,5-dichlorophenoxy)methyl) 5-Bromo
logP (estimated) ~3.8–4.2* 2.87
Solubility (logSw) Low (inferred from substituent) -2.96 (poor aqueous solubility)
Key Functional Groups Dichlorophenoxy ether, azepane Bromo, azepane

*The target’s higher logP is attributed to the aromatic dichlorophenoxy group, which enhances lipophilicity compared to the bromo substituent. The bromo analog’s smaller size and lower steric hindrance may improve synthetic accessibility .

Ranitidine-Related Compounds ()

Ranitidine derivatives share a furan core but differ in substituents and polarity:

Example: Ranitidine Diamine Hemifumarate (Related Compound A)

Property Target Compound Ranitidine Diamine Hemifumarate
Molecular Formula C₁₈H₁₈Cl₂NO₃ C₁₃H₂₀N₂O₅S (hemifumarate salt)
Substituent Dichlorophenoxy methyl Dimethylamino, thioether
logP ~3.8–4.2 ~0.5 (polar due to amine/sulfur)
Biological Relevance Likely CNS/antimicrobial candidate† H₂ antagonist (acid-reduction)

†Inference based on structural motifs: The dichlorophenoxy group is common in antimicrobials (e.g., triclosan), while the azepane may enhance blood-brain barrier penetration. Ranitidine’s dimethylamino and thioether groups enhance water solubility and gastric target engagement .

Chloroaromatic Ketones ()

2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

Property Target Compound Chloroacetophenone Analog
Core Structure Furan-azepane methanone Acetophenone
Halogen Placement 2,5-Dichlorophenoxy 5-Chloro, 2-hydroxy
logP ~3.8–4.2 ~2.5–3.0 (estimated)
Applications Not reported Intermediate in benzofuran synthesis

The target’s dichlorophenoxy group confers higher lipophilicity than the mono-chloro, hydroxyl-substituted acetophenone. Both compounds may undergo metabolic transformations (e.g., hydrolysis, cytochrome P450 oxidation), but the ether linkage in the target may reduce susceptibility to esterase-mediated cleavage compared to acetophenone esters .

Biological Activity

Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone is a synthetic compound notable for its complex structure, which includes an azepane ring and a furan moiety. This compound has garnered attention due to its potential biological activities, particularly its interactions with melanocortin receptors, which are implicated in various metabolic processes.

Chemical Structure and Properties

The molecular formula for Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone is C18H19Cl2NO3C_{18}H_{19}Cl_2NO_3, with a molecular weight of approximately 368.25 g/mol. Its structure features a dichlorophenoxy group that enhances its biological activity by facilitating interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉Cl₂NO₃
Molecular Weight368.25 g/mol
CAS Number445254-59-1
Melting PointNot specified

Research indicates that Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone exhibits significant binding affinity towards melanocortin receptors (MCRs). These receptors play critical roles in regulating energy homeostasis, appetite control, and metabolic processes. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating obesity and metabolic disorders.

Melanocortin Receptor Modulation

Studies have shown that compounds similar to Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can selectively bind to MCRs. This selective binding may lead to altered signaling pathways associated with weight management and energy expenditure.

Antioxidant Properties

Preliminary studies indicate that the compound may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Melanocortin Receptor Agonists :
    • Researchers investigated various derivatives of azepane compounds and their effects on MCRs.
    • Results indicated that specific modifications in the chemical structure can enhance receptor affinity and selectivity.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that related compounds exhibit significant antioxidant activity through DPPH radical scavenging assays.
    • The findings suggest potential applications in developing nutraceuticals aimed at reducing oxidative damage .
  • Antimicrobial Properties :
    • Some derivatives were evaluated for their antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Results showed promising antibacterial activity, indicating potential for development as antimicrobial agents .

Comparative Analysis of Similar Compounds

Compound NameStructure DescriptionUnique Features
3-aminoalkyl-1,4-diazepan-2-oneContains diazepane ringKnown for melanocortin receptor antagonism
5-(furan-2-yl)-1,4-diazepan derivativesSimilar furan moietyVariations in side chains affect biological activity
2-(dichlorophenoxy) derivativesContains phenoxy groupOften used in herbicides; differing biological targets

Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone stands out due to its specific combination of structural features that may confer unique pharmacological properties not found in other similar compounds .

Q & A

Q. How can the molecular structure of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone be experimentally characterized?

Methodological Answer: The compound’s structure can be elucidated using a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign proton and carbon environments, focusing on the azepane ring (δ ~2.5–3.5 ppm for N-linked protons) and furan/dichlorophenoxy groups (aromatic protons δ ~6.5–7.5 ppm). Compare splitting patterns to similar compounds (e.g., dichlorophenoxy-substituted furans) .
    • 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals and establish connectivity between the azepane, furan, and dichlorophenoxy moieties .
  • X-ray Crystallography:
    • Use SHELX software (SHELXL for refinement) to solve the crystal structure. Optimize crystal growth via solvent diffusion (e.g., dichloromethane/hexane) and analyze intermolecular interactions (e.g., halogen bonding from Cl substituents) .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly cleavage at the methanone bridge .

Q. What synthetic routes are reported for preparing Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone?

Methodological Answer: A typical multi-step synthesis involves:

Furan Functionalization:

  • Introduce the (2,5-dichlorophenoxy)methyl group to furan-2-carbaldehyde via nucleophilic substitution (K2CO3, DMF, 80°C) .

Methanone Formation:

  • Couple the functionalized furan with azepane using a coupling agent (e.g., EDC/HOBt) or via Friedel-Crafts acylation (AlCl3 catalyst) .

Purification:

  • Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress by TLC and optimize yields by varying solvents (e.g., THF vs. DCM) and temperatures .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the dichlorophenoxy group.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methanone group.
  • Thermal Stability: Conduct accelerated degradation studies (40–60°C for 48 hours) and monitor decomposition via HPLC. Similar compounds show stability up to 6 months at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., signal splitting vs. computational predictions) be resolved during structural analysis?

Methodological Answer:

  • Dynamic Effects: Investigate restricted rotation in the azepane ring using variable-temperature NMR (VT-NMR) to assess conformational exchange.
  • DFT Calculations: Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts (e.g., B3LYP/6-31G* basis set). Discrepancies may indicate solvent effects or proton exchange .
  • Crystallographic Validation: Cross-validate NMR assignments with X-ray-derived torsion angles and bond lengths .

Q. What computational strategies are effective for predicting biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. Focus on the dichlorophenoxy group’s halogen bonding potential .
  • Pharmacophore Mapping: Identify key features (e.g., hydrogen bond acceptors in furan, hydrophobic azepane) using tools like PharmaGist.
  • QSAR Models: Corrogate substituent effects (e.g., Cl position) with bioactivity data from analogs (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan derivatives) .

Q. How can synthetic yield be optimized for large-scale production in academic settings?

Methodological Answer:

  • Design of Experiments (DoE): Screen parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, increasing DMF volume (2–5 mL/mmol) improves furan substitution yields by 15–20% .
  • Flow Chemistry: Implement continuous flow reactors for azepane coupling to enhance reproducibility and reduce reaction times.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies are recommended for designing derivatives with enhanced pharmacological activity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the dichlorophenoxy group with trifluoromethyl or methylsulfonyl groups to modulate lipophilicity .
  • Ring Modification: Replace azepane with smaller (piperidine) or larger (azonane) rings to alter conformational flexibility and target binding .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve solubility and bioavailability .

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